5-amino-2H-1,3-benzodiazol-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2H-1,3-benzodiazol-2-one typically involves the cyclization of o-phenylenediamine with urea. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-amino-2H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzimidazole derivatives .
Scientific Research Applications
5-amino-2H-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-2H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxybenzimidazole
- 1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5,6-diamino-1,3-dihydro-2H-benzimidazol-2-one
- 6-amino-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
5-amino-2H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
5-Amino-2H-1,3-benzodiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzodiazole ring with an amino group at the 5-position. Its molecular formula is , and it has a molecular weight of 162.15 g/mol. The compound exhibits solubility in various organic solvents, making it versatile for chemical reactions and biological assays.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including nicotinamide N-methyltransferase (NNMT), which plays a role in methylation pathways that are crucial for cellular metabolism and signaling.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria.
- Anticancer Properties : The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast cancer cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound's anticancer properties have been evaluated in several studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 10–33 | Inhibition of tubulin polymerization |
MDA-MB-231 (triple-negative breast cancer) | 23–33 | Apoptosis induction |
A549 (lung cancer) | 15–40 | Cell cycle arrest |
These results highlight its potential as a lead compound for developing new anticancer therapies .
Case Studies and Research Findings
- Antiproliferative Effects : A study conducted on MCF-7 cells demonstrated that this compound induced cell cycle arrest at the G2/M phase, leading to apoptosis. Flow cytometry analysis confirmed these findings, showing a significant increase in sub-G1 populations indicative of apoptotic cells .
- Synergistic Effects : In combination studies with conventional chemotherapeutics, this compound showed synergistic effects that enhanced the overall efficacy against resistant cancer cell lines. This suggests potential for use in combination therapies.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies suggest that the compound is rapidly metabolized and has moderate bioavailability when administered orally. Further research is needed to optimize its pharmacokinetic properties for clinical use.
Properties
IUPAC Name |
5-aminobenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNJPSRBRDQSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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